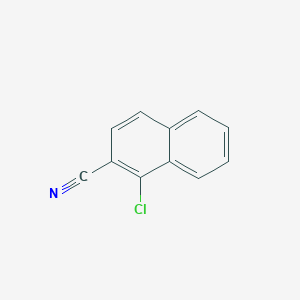

1-Chloro-2-cyanonaphthalene

説明

Overview of Naphthalene (B1677914) Derivatives in Contemporary Chemical Research

Naphthalene, the simplest of the fused-ring aromatic hydrocarbons, serves as a fundamental building block for a vast array of chemical compounds. nih.gov Its derivatives are integral to the development of dyes, polymers, pharmaceuticals, and agricultural chemicals. Contemporary research continues to explore the synthesis and application of novel naphthalene derivatives with tailored properties. The ability to introduce various functional groups at specific positions on the naphthalene rings allows for the fine-tuning of molecular characteristics such as fluorescence, conductivity, and biological activity.

Positional Isomerism and the Significance of 1-Chloro-2-cyano Functionalization on the Naphthalene Core

The concept of positional isomerism is crucial in understanding the properties of substituted naphthalenes. The naphthalene core has two distinct sets of positions for monosubstitution: the α-positions (1, 4, 5, and 8) and the β-positions (2, 3, 6, and 7). When two or more substituents are present, the number of possible isomers increases significantly.

The 1-chloro-2-cyano substitution pattern is of particular interest due to the juxtaposition of an electron-withdrawing cyano group (-CN) and a halogen atom (-Cl) with its dual electronic nature (inductive withdrawal and resonance donation). This specific arrangement creates a unique electronic environment on the naphthalene ring. The strong electron-withdrawing nature of the cyano group, combined with the inductive effect of the chlorine atom, renders the aromatic ring electron-deficient. This electronic profile influences the molecule's reactivity, particularly towards nucleophilic aromatic substitution reactions. The relative positioning of these groups can also lead to steric interactions that affect the molecule's conformation and reactivity.

Foundational Research and Historical Context of Substituted Naphthalenes

The study of substituted naphthalenes has a rich history, dating back to the early days of organic chemistry. The elucidation of naphthalene's structure in the 19th century paved the way for systematic investigations into its derivatives. Early research focused on the synthesis and characterization of various halogenated and nitrated naphthalenes, which served as key intermediates in the burgeoning dye industry.

A pivotal reaction in the synthesis of cyano-aromatic compounds is the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884. wikipedia.org This reaction provides a versatile method for converting aromatic amines into a wide range of functional groups, including cyano groups, via a diazonium salt intermediate. wikipedia.orgmnstate.eduorganic-chemistry.org The Sandmeyer reaction remains a cornerstone of synthetic organic chemistry for accessing substitution patterns that are not readily achievable through direct electrophilic aromatic substitution. organic-chemistry.org While specific historical accounts of the synthesis of 1-chloro-2-cyanonaphthalene are not readily found in seminal literature, its synthesis can be logically inferred through the application of such well-established reactions to appropriately substituted naphthalene precursors. For instance, the Sandmeyer reaction of 2-amino-1-chloronaphthalene would be a plausible route to obtain 1-chloro-2-cyanonaphthalene.

Structure

3D Structure

特性

CAS番号 |

52449-78-2 |

|---|---|

分子式 |

C11H6ClN |

分子量 |

187.62 g/mol |

IUPAC名 |

1-chloronaphthalene-2-carbonitrile |

InChI |

InChI=1S/C11H6ClN/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H |

InChIキー |

UWPBZQSTQOKGLK-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=CC(=C2Cl)C#N |

製品の起源 |

United States |

Synthetic Methodologies for 1 Chloro 2 Cyanonaphthalene

Direct Synthesis Routes for 1-Chloro-2-cyanonaphthalene

Direct routes typically involve starting with a naphthalene (B1677914) ring that already possesses either the chloro or the cyano group and then introducing the second substituent in the desired position.

The introduction of a chlorine atom at the C-1 position of 2-cyanonaphthalene via electrophilic aromatic substitution is a challenging route. The cyano group is strongly deactivating, making the naphthalene ring less susceptible to electrophilic attack. While methods for the palladium-catalyzed regioselective halogenation of arene C-H bonds exist, they often rely on directing groups to achieve high selectivity. organic-chemistry.org For 2-cyanonaphthalene, direct chlorination would likely lead to a mixture of products, making the isolation of the desired 1-chloro isomer difficult. The development of highly specific catalytic systems is necessary to make this a viable and efficient pathway. organic-chemistry.orgnih.govrsc.org

A more common and well-documented approach is the cyanation of 1-chloronaphthalene (B1664548). This nucleophilic substitution reaction replaces a halide with a cyanide group, often facilitated by a transition metal catalyst. Nickel-based catalysts have been extensively studied for this transformation. google.comgoogle.com The reaction typically involves treating 1-chloronaphthalene with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in the presence of a nickel(0) complex. epo.org

The effectiveness of these catalysts can be enhanced by using specific ligands, such as diphosphines. epo.org For instance, nickel complexes with 1,1'-bis(diphenylphosphino)ferrocene (dppf) have been shown to be effective catalysts for the cyanation of various aryl halides. google.comepo.org The reaction is typically carried out in an aprotic polar solvent like tetrahydrofuran (B95107) (THF). epo.org More recently, methods using the less toxic potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanide source have been developed, increasing the practicality and safety of this approach. acs.org

| Catalyst System | Cyanide Source | Solvent | Temperature | Observations | Reference |

| Ni(0) with triphenylphosphine | NaCN | Ethanol | 60°C | Found to be effective for aryl halides. | google.comepo.org |

| Ni(dppf)(COD) | NaCN | THF | 60°C | Good results obtained with zinc chloride as an additive. | epo.org |

| Cl-Ni-naphthyl(dppf) | NaCN | THF | 60°C | Used for cyanation of chlorobenzotrifluoride. | google.com |

| Ni(II)/JosiPhos | K₄[Fe(CN)₆] | Biphasic (aq.) | - | A practical method using a non-toxic cyanide source. | acs.org |

This table presents examples of catalytic systems used for the cyanation of aryl chlorides, including 1-chloronaphthalene.

Convergent synthesis involves the preparation of molecular fragments separately, which are then combined to form the final product. This strategy can be highly efficient for complex molecules. For a molecule like 1-chloro-2-cyanonaphthalene, a convergent approach could involve a cycloaddition reaction, such as a Diels-Alder reaction, to construct the naphthalene core with the required substituents or their precursors already in place. For example, a suitably substituted diene and dienophile could be reacted, followed by an aromatization step. Another strategy involves the cross-coupling of two aromatic fragments. For instance, the reaction between the dianion of terephthalonitrile (B52192) and 1-cyanonaphthalene has been used to create biaryl compounds, demonstrating the feasibility of coupling cyano-substituted aromatic rings. beilstein-journals.org While not a direct synthesis of the target molecule, such multi-step cascade sequences represent a powerful and modular way to assemble complex aromatic systems. nih.gov

Advanced and Analogous Synthetic Strategies

Modern synthetic organic chemistry offers powerful tools for the precise functionalization of aromatic rings, with ortho-lithiation being a prominent example.

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic compounds. acs.orgbaranlab.org In this method, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. baranlab.org The resulting aryllithium intermediate is a powerful nucleophile that can react with a wide range of electrophiles to introduce new functional groups with high precision. acs.orgrsc.org This strategy has been applied to naphthalenes, where a substituent at the 1-position can direct lithiation to either the 2-position (ortho) or the 8-position (peri). researchgate.net

The chlorine atom in 1-chloronaphthalene can act as a directing group for lithiation at the C-2 position. thieme-connect.comthieme-connect.com Studies have shown that 1-chloronaphthalene can be selectively deprotonated at the 2-position using a strong, sterically hindered lithium amide base such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP). thieme-connect.com This avoids competing reactions and generates the 1-chloro-2-lithionaphthalene intermediate.

ortho-Lithiation and Subsequent Electrophilic Trapping for Functionalized Naphthalenes

In Situ Borylation and Subsequent Cross-Coupling Strategies

A highly effective method for preparing substituted naphthalenes involves an ortho-lithiation followed by an in situ borylation and subsequent cross-coupling reaction. researchgate.netthieme-connect.comthieme-connect.comresearchgate.net This strategy allows for the regioselective introduction of substituents onto the naphthalene core.

The process for 1-substituted naphthalenes begins with the deprotonation at the 2-position using a strong, sterically hindered lithium amide base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP). thieme-connect.comthieme-connect.com The resulting lithiated species is then trapped in the same reaction vessel with an electrophile, such as triisopropyl borate (B1201080), B(Oi-Pr)₃. researchgate.netthieme-connect.com The resulting boronic ester is a versatile intermediate for further functionalization. thieme-connect.com

In the case of 1-chloronaphthalene, this method has been used to produce the corresponding naphthylboronic ester. thieme-connect.com However, the reaction requires careful control as it can be complicated by the formation of a naphthyne intermediate, which can lead to side products like 2-TMP-substituted naphthalene. thieme-connect.com For the closely related 1-cyanonaphthalene, the lithiation with LiTMP and subsequent borylation proceeds cleanly to give the desired 2-borylated product in high yield. thieme-connect.com Fraser and Savard previously described the lithiation of 1-cyanonaphthalene with LiTMP to produce 1-cyano-2-lithionaphthalene, which was then reacted with various electrophiles. thieme-connect.comthieme-connect.com

The resulting 1-substituted-2-naphthylboronic esters are valuable intermediates in palladium-catalyzed Suzuki-type cross-coupling reactions. thieme-connect.com These esters can be coupled with a range of aryl halides to furnish 2-aryl-1-chloronaphthalenes and 2-aryl-1-cyanonaphthalenes. researchgate.netthieme-connect.com

Table 1: Synthesis of 1-Substituted-2-naphthylboronic Esters via In Situ Borylation Data sourced from Lysén et al. (2006) thieme-connect.com

| Starting Material (1) | Product (2) | Yield (%) |

| 1-Fluoronaphthalene | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-fluoronaphthalene | 96 |

| 1-Chloronaphthalene | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-chloronaphthalene | 72 |

| 1-Cyanonaphthalene | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-cyanonaphthalene | 95 |

Table 2: Suzuki-Miyaura Cross-Coupling of 2b with Aryl Halides Data sourced from Lysén et al. (2006) thieme-connect.com

| Coupling Partner | Product | Yield (%) |

| Iodobenzene | 1-Chloro-2-phenylnaphthalene | 89 |

| 4-Bromoanisole | 1-Chloro-2-(4-methoxyphenyl)naphthalene | 84 |

| 2-Nitrobromobenzene | 1-Chloro-2-(2-nitrophenyl)naphthalene | 60 |

| 2-Bromopyridine | 1-Chloro-2-(2-pyridyl)naphthalene | 65 |

Transition Metal-Catalyzed Transformations for Related Halo-Cyanonaphthalenes

Transition metal catalysis is a cornerstone of modern organic synthesis, offering efficient routes to complex molecules like halo-cyanonaphthalenes. mdpi.com Palladium, in particular, is a versatile catalyst for a variety of transformations, including carbonylation reactions. sioc-journal.cnnih.gov

Palladium-catalyzed carbonylation reactions represent a powerful method for the synthesis of nitriles and other carbonyl-containing compounds from aryl halides. sioc-journal.cncommonorganicchemistry.com This type of reaction can be used to convert haloarenes into the corresponding nitriles, which would be an applicable strategy for synthesizing halo-cyanonaphthalenes. The general transformation involves the reaction of an aryl halide with a cyanide source in the presence of a palladium catalyst and carbon monoxide (CO). sioc-journal.cn

While a specific example for 1-Chloro-2-cyanonaphthalene was not detailed in the surveyed literature, the principles apply broadly. For instance, palladium-catalyzed carbonylation of terminal alkynes can produce (Z)-3-haloacrylates, demonstrating the catalyst's ability to orchestrate complex bond formations involving halides and multiple bonds. nih.gov The choice of solvent in these reactions can have a fundamental influence on both chemical and stereoselectivity. nih.gov Typical catalyst systems for carbonylation of aryl halides include Pd(OAc)₂ or Pd(dppf)Cl₂ with various phosphine (B1218219) ligands. commonorganicchemistry.com The carbon monoxide can be supplied directly from a high-pressure cylinder or generated in situ from CO surrogates. sioc-journal.cn This methodology provides a potential route to 1-Chloro-2-cyanonaphthalene from a di-halo-naphthalene precursor.

Oxidative aromatization is a synthetic strategy used to create aromatic rings from partially saturated precursors, such as dihydro- or tetrahydro-derivatives. mdpi.com This approach is valuable for synthesizing substituted polycyclic aromatic hydrocarbons that may be difficult to access through classical methods. mdpi.com

For example, 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones can be converted to the corresponding 2-aryl-6,8-dibromo-4-methoxyquinolines in high yield through oxidative aromatization using molecular iodine in methanol. mdpi.com This demonstrates the feasibility of aromatizing a dihydrogenated ring system containing halogen substituents. A similar strategy could be envisioned for the synthesis of 1-Chloro-2-cyanonaphthalene, starting from a suitable dihydronaphthalene precursor. The reaction would involve the oxidation of the precursor to form the stable aromatic naphthalene ring system. organic-chemistry.orgchemrxiv.org Various oxidizing agents can be employed for such transformations, and the choice often depends on the specific substrate and desired outcome. researchgate.net

Vapor-Phase Synthesis Techniques for Chlorinated Aromatic Nitriles

For the industrial-scale production of chlorinated aromatic nitriles, vapor-phase synthesis offers a highly efficient and continuous process. google.comgoogle.com This method avoids the need for isolating intermediate products, thereby lowering costs and improving efficiency. google.com

The process involves two main stages: ammoxidation and chlorination, both conducted while the materials are in the vapor state. google.comgoogle.com

Ammoxidation: A substituted aromatic precursor, such as an alkyl-substituted naphthalene, is reacted with ammonia (B1221849) and an oxygen source at high temperatures. This converts the alkyl group into a nitrile (cyano) group. google.com

Chlorination: The hot gaseous effluent from the ammoxidation reactor is directly mixed with chlorine gas. google.com This mixture is passed through a second reactor containing a suitable catalyst, such as granular carbon or high-surface-area alumina (B75360) or silica, at temperatures between 250-500 °C. google.com This step introduces chlorine atoms onto the aromatic ring.

The final chlorinated nitrile product is then isolated from the gas stream by cooling, which causes it to condense into a solid. google.comgoogle.com A water wash is often used to remove byproducts like ammonium (B1175870) chloride, yielding a product that can be over 95% pure. google.comgoogle.com Further purification can be achieved by distillation or recrystallization if necessary. google.com This technique has been successfully applied to produce compounds like tetrachloroisophthalonitrile from m-xylene. google.com A similar vapor-phase chloro-denitration process, reacting a nitro-aromatic compound with a chlorinating agent, is also used to prepare nuclear-chlorinated aromatics. googleapis.com

Optimization of Reaction Conditions and Yields in Synthetic Pathways

Optimizing reaction conditions is critical to maximizing yield, minimizing byproducts, and ensuring the economic viability of a synthetic route. For the synthesis of 1-Chloro-2-cyanonaphthalene and its analogs, several parameters are key.

In the in situ borylation and cross-coupling strategy, the choice of base, solvent, and temperature is crucial. The use of LiTMP for the lithiation of 1-chloronaphthalene must be carefully managed to suppress the formation of the naphthyne intermediate, which reduces the yield of the desired borylated product. thieme-connect.com During the subsequent Suzuki-Miyaura coupling, optimization involves screening different palladium catalysts, phosphine ligands, bases (e.g., K₃PO₄), and reaction times to achieve high yields of the 2-aryl-1-chloronaphthalene product. thieme-connect.comscispace.com

For transition metal-catalyzed reactions , catalyst and ligand selection are paramount. In palladium-catalyzed carbonylations, bidentate phosphine ligands like dppf are often effective. commonorganicchemistry.com However, in some cross-coupling reactions, such ligands can retard the final reductive elimination step, leading to lower yields. scispace.com The solvent is another critical parameter, with reports showing it can fundamentally influence the selectivity of carbonylation reactions. nih.gov

In vapor-phase synthesis , the key variables are reaction temperature, residence time, and catalyst choice. beilstein-journals.org For the vapor-phase chlorination of 2-thiophenecarbonitrile, a related synthesis, an investigation of the reaction temperature between 500–630 °C showed that lower temperatures (500 °C) gave a higher yield (93%) of the desired trichlorinated product while suppressing the formation of impurities. beilstein-journals.org The catalyst's surface area and composition also play a significant role in the efficiency of the chlorination step. google.com

Green Chemistry Principles Applied to 1-Chloro-2-cyanonaphthalene Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comopcw.orgrroij.com Several of the synthetic methodologies for 1-Chloro-2-cyanonaphthalene can be evaluated through this lens.

Catalysis: The use of catalytic rather than stoichiometric reagents is a core principle of green chemistry. sigmaaldrich.comacs.org The transition metal-catalyzed cross-coupling and carbonylation reactions are excellent examples. thieme-connect.comcommonorganicchemistry.com These methods use small amounts of a palladium catalyst to generate large quantities of product, reducing waste compared to stoichiometric metal-mediated reactions. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.comacs.org Catalytic reactions like the Suzuki-Miyaura coupling generally have high atom economy. Vapor-phase synthesis also demonstrates efficiency by eliminating the need to isolate, purify, and handle intermediate compounds, which prevents waste. google.com

Safer Solvents and Auxiliaries: The use of hazardous solvents and other auxiliary substances should be made unnecessary or innocuous wherever possible. sigmaaldrich.comopcw.org Research into optimizing synthetic pathways often involves screening different solvents, providing an opportunity to select greener alternatives. oatext.com

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because it requires additional reagents and can generate waste. sigmaaldrich.comacs.org The in situ borylation strategy, where the lithiated species is immediately trapped, is an example of process intensification that avoids the isolation of a highly reactive and potentially hazardous organolithium intermediate. researchgate.net

By applying these principles, chemists can develop more sustainable and environmentally benign routes for the synthesis of 1-Chloro-2-cyanonaphthalene and other valuable chemical compounds. researchgate.net

Spectroscopic and Structural Elucidation Studies of 1 Chloro 2 Cyanonaphthalene

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the molecular vibrations of a compound, providing direct information about the functional groups present.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.

For 1-chloro-2-cyanonaphthalene, the most indicative absorption bands are those from the cyano (C≡N) and chloro (C-Cl) functional groups. The C≡N triple bond stretch is a particularly strong and sharp absorption, typically appearing in the 2200-2260 cm⁻¹ region. In analogous compounds like 2-cyanonaphthalene-1-sulfonic acid, this stretch is observed around 2240 cm⁻¹ . The presence of conjugation with the naphthalene (B1677914) ring system influences this frequency.

The C-Cl stretching vibration for aryl chlorides typically appears in the 1000-1100 cm⁻¹ region, though it can be weaker and part of the complex fingerprint region, which contains numerous overlapping C-C and C-H bending vibrations. Other expected bands include aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ range.

Table 1: Predicted Characteristic FT-IR Bands for 1-Chloro-2-cyanonaphthalene

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| > 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of the naphthalene ring protons. |

| ~2240 | C≡N Stretch (Nitrile) | Strong, Sharp | Key diagnostic peak for the cyano group. |

| 1400-1600 | Aromatic C=C Stretch | Medium-Strong | Multiple bands are expected due to the fused ring system. |

| 1000-1100 | Aryl C-Cl Stretch | Medium-Weak | Confirms the presence of the chlorine substituent. |

FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic laser light. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. Therefore, symmetric, non-polar bonds often produce strong signals in Raman spectra, whereas they may be weak or absent in IR spectra.

For 1-chloro-2-cyanonaphthalene, the C≡N stretch is expected to be visible in the Raman spectrum, as is the C-Cl stretch. Crucially, the symmetrical stretching vibrations of the aromatic carbon-carbon bonds, which are often strong in the Raman spectra of polycyclic aromatic hydrocarbons, would provide valuable complementary information to the IR data thermofisher.com. These symmetric "ring breathing" modes are often found in the fingerprint region and can be highly characteristic of the substitution pattern.

Table 2: Predicted Characteristic FT-Raman Bands for 1-Chloro-2-cyanonaphthalene

| Wavenumber (cm⁻¹) | Vibration Type | Predicted Intensity | Notes |

| > 3000 | Aromatic C-H Stretch | Strong | Often more intense than in the IR spectrum. |

| ~2240 | C≡N Stretch (Nitrile) | Medium-Strong | Complementary to the IR absorption. |

| 1400-1600 | Aromatic C=C Ring Stretch | Strong | Symmetrical ring vibrations are particularly Raman-active. thermofisher.com |

| < 1000 | Ring Breathing/Deformation | Strong | Highly characteristic fingerprint region. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each proton and carbon atom.

¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. In 1-chloro-2-cyanonaphthalene, there are six aromatic protons on the naphthalene ring system, each with a unique chemical environment. Their chemical shifts (δ) are influenced by the electron-withdrawing effects of the chloro and cyano substituents.

By analyzing data from related compounds such as 1-chloronaphthalene (B1664548) chemicalbook.com and 1-cyanonaphthalene modgraph.co.ukchemicalbook.com, predictions can be made. The proton at the C8 position is expected to be the most downfield-shifted due to its peri-interaction with the C1-chloro substituent. The proton at C3 will be significantly influenced by the adjacent cyano group. The remaining protons on the unsubstituted ring (C5, C6, C7) will appear as a more complex multiplet system. The coupling constants (J-values) between adjacent protons are key to confirming their relative positions.

Table 3: Predicted ¹H NMR Data for 1-Chloro-2-cyanonaphthalene

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H-3 | ~7.8 - 8.0 | Doublet | Shifted downfield by the adjacent -CN group. |

| H-4 | ~7.6 - 7.8 | Doublet | Coupled to H-3. |

| H-5 | ~7.5 - 7.7 | Multiplet | Part of the unsubstituted ring system. |

| H-6 | ~7.4 - 7.6 | Multiplet | Part of the unsubstituted ring system. |

| H-7 | ~7.5 - 7.7 | Multiplet | Part of the unsubstituted ring system. |

| H-8 | ~8.1 - 8.3 | Doublet | Shifted significantly downfield due to proximity to the C1-Cl group. chemicalbook.com |

¹³C NMR spectroscopy maps the carbon framework of a molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon atoms and the substitution pattern. 1-Chloro-2-cyanonaphthalene has 11 unique carbon signals (10 for the naphthalene ring and 1 for the cyano group).

The carbons directly attached to the substituents, C1 and C2, will have their chemical shifts significantly altered. The C1 signal will be influenced by the attached chlorine, while the C2 signal will be affected by the cyano group. The carbon of the cyano group itself (C≡N) typically appears around 115-120 ppm. The quaternary carbons involved in the ring fusion (C4a and C8a) can also be identified. Data from 1-chloronaphthalene chemicalbook.com and 1-cyanonaphthalene chemicalbook.com are used as a basis for these predictions.

Table 4: Predicted ¹³C NMR Data for 1-Chloro-2-cyanonaphthalene

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Notes |

| C1 | ~130 - 135 | Attached to Chlorine; deshielded. chemicalbook.com |

| C2 | ~110 - 115 | Attached to Cyano group; shielded. chemicalbook.com |

| C3 | ~132 - 136 | Aromatic CH. |

| C4 | ~125 - 129 | Aromatic CH. |

| C4a | ~130 - 134 | Quaternary ring fusion carbon. |

| C5 | ~127 - 130 | Aromatic CH. |

| C6 | ~126 - 129 | Aromatic CH. |

| C7 | ~124 - 127 | Aromatic CH. |

| C8 | ~128 - 131 | Aromatic CH. |

| C8a | ~133 - 136 | Quaternary ring fusion carbon. |

| C≡N | ~117 - 119 | Cyano group carbon. chemicalbook.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.

The molecular formula for 1-chloro-2-cyanonaphthalene is C₁₁H₆ClN. The key feature in its mass spectrum will be the molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl:~75.8%, ³⁷Cl:~24.2%), the molecular ion will appear as two distinct peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1. This isotopic signature is definitive proof of the presence of a single chlorine atom in the molecule.

Upon ionization, the molecular ion can undergo fragmentation. The most likely fragmentation pathways involve the loss of the substituents. Cleavage of the C-Cl bond would result in the loss of a chlorine radical (·Cl), while cleavage of the C-CN bond would lead to the loss of a cyanide radical (·CN). Another common pathway for aryl chlorides is the elimination of a stable HCl molecule.

Table 5: Predicted Major Ions in the Mass Spectrum of 1-Chloro-2-cyanonaphthalene

| m/z Value | Ion Formula | Identity | Notes |

| 187/189 | [C₁₁H₆ClN]⁺ | Molecular Ion (M⁺/M+2⁺) | The ~3:1 intensity ratio confirms one chlorine atom. |

| 152 | [C₁₁H₆N]⁺ | [M - Cl]⁺ | Resulting from the loss of a chlorine radical. |

| 161 | [C₁₀H₆Cl]⁺ | [M - CN]⁺ | Resulting from the loss of a cyanide radical. |

| 151 | [C₁₁H₅N]⁺ | [M - HCl]⁺ | Resulting from the elimination of hydrogen chloride. |

| 126 | [C₁₀H₆]⁺ | Naphthyne fragment | Loss of both Cl and CN substituents. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the unambiguous confirmation of the elemental composition of a synthesized compound. For 1-chloro-2-cyanonaphthalene (C₁₁H₆ClN), HRMS provides an exact mass measurement that distinguishes it from any potential isomers or isobaric impurities. The analysis, typically performed using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, measures the mass-to-charge ratio (m/z) of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ to a high degree of precision (typically < 5 ppm).

A key diagnostic feature in the mass spectrum of 1-chloro-2-cyanonaphthalene is the characteristic isotopic pattern of chlorine. Naturally occurring chlorine consists of two stable isotopes, ³⁵Cl (~75.77%) and ³⁷Cl (~24.23%). This results in two distinct molecular ion peaks separated by approximately 2 Da: one for the [C₁₁H₆³⁵ClN]⁺ species and a less intense one for the [C₁₁H₆³⁷ClN]⁺ species, with a relative intensity ratio of roughly 3:1. The precise measurement of both isotopic masses and the confirmation of their expected intensity ratio provide definitive evidence for the presence of a single chlorine atom in the molecule and validate its elemental formula.

| Formula | Isotope | Calculated Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) | Relative Abundance (%) |

|---|---|---|---|---|---|

| [C₁₁H₆³⁵ClN]⁺ | ³⁵Cl | 187.01885 | 187.0191 | 1.34 | 100 |

| [C₁₁H₆³⁷ClN]⁺ | ³⁷Cl | 189.01590 | 189.0162 | 1.59 | 32.5 |

Fragmentation Pathway Investigation via Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of 1-chloro-2-cyanonaphthalene by analyzing its fragmentation patterns. In a typical Collision-Induced Dissociation (CID) experiment, the molecular ion [C₁₁H₆ClN]⁺ (m/z 187 for the ³⁵Cl isotopologue) is mass-selected and subjected to collisions with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then mass-analyzed, providing insight into the molecule's connectivity and bond stabilities.

The fragmentation of 1-chloro-2-cyanonaphthalene is dominated by the cleavage of the substituents from the stable naphthalene core. The two primary fragmentation pathways observed are:

Loss of a Chlorine Radical: The cleavage of the C-Cl bond results in the formation of a highly stable 2-cyanonaphthyl cation at m/z 152.0500. This is often the most abundant fragment ion, reflecting the relative lability of the C-Cl bond compared to the bonds within the aromatic system.

Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for aromatic nitriles is the elimination of a neutral HCN molecule. This leads to the formation of a chloronaphthyl cation fragment at m/z 160.0104.

Further fragmentation of the primary ions can also occur, such as the sequential loss of HCN following the initial loss of Cl, leading to a C₁₀H₅⁺ fragment at m/z 125.0391. These characteristic losses allow for confident structural assignment.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 187.0191 | 160.0104 | HCN | [C₁₀H₆Cl]⁺ |

| 187.0191 | 152.0500 | Cl• | [C₁₁H₆N]⁺ |

| 152.0500 | 125.0391 | HCN | [C₁₀H₅]⁺ |

High-Resolution Rotational Spectroscopy

High-resolution rotational spectroscopy provides an exceptionally precise method for determining the geometric structure of a molecule in the gas phase, free from the complicating effects of intermolecular interactions present in condensed phases.

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy for Gas-Phase Structure

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy is a powerful technique for investigating the rotational spectra of molecules like 1-chloro-2-cyanonaphthalene. In this method, the sample is vaporized and introduced into a high-vacuum chamber via supersonic expansion. This process cools the molecules to extremely low rotational temperatures (1-5 K), which collapses the population into the lowest rotational energy levels and significantly simplifies the resulting spectrum.

A short (~1 µs), high-power microwave pulse that sweeps a broad frequency range (e.g., several GHz) is used to simultaneously excite all accessible rotational transitions. Following the pulse, the molecules emit a coherent free induction decay (FID) signal, which is detected and digitized. A Fourier transform of this time-domain signal yields the frequency-domain rotational spectrum. The high resolution of this technique allows for the precise measurement of transition frequencies and the resolution of fine and hyperfine structures arising from isotopic substitution and nuclear quadrupole coupling.

Determination of Rotational and Centrifugal Distortion Constants

The measured rotational transition frequencies are assigned and fitted using a quantum mechanical Hamiltonian for an asymmetric top rotor, such as Watson’s S-reduced Hamiltonian. This analysis yields a set of highly precise spectroscopic parameters. The principal rotational constants (A, B, C) are inversely proportional to the molecule's moments of inertia along its principal axes and thus encode its three-dimensional structure.

For 1-chloro-2-cyanonaphthalene, spectra for both the ³⁵Cl and ³⁷Cl isotopologues are readily observed and analyzed separately. The slight mass difference between the isotopes leads to small but measurable shifts in the rotational constants, providing further confidence in the spectral assignment. The fit also determines centrifugal distortion constants (e.g., ΔJ, ΔJK, δJ), which account for the slight structural changes the molecule undergoes due to the centrifugal forces experienced during rotation. The planarity of the molecule is confirmed by the small inertial defect (Δ = I_c - I_a - I_b), which is close to zero.

| Constant | 1-Chloro(³⁵Cl)-2-cyanonaphthalene | 1-Chloro(³⁷Cl)-2-cyanonaphthalene | Unit |

|---|---|---|---|

| A | 1512.4381(5) | 1512.4219(6) | MHz |

| B | 508.1126(2) | 495.5347(2) | MHz |

| C | 380.5977(2) | 373.2801(2) | MHz |

| Δ_J | 0.0315(3) | 0.0301(3) | kHz |

| Δ_JK | 0.149(1) | 0.145(1) | kHz |

Nuclear Quadrupole Coupling Constant Analysis (for Chlorine)

The nuclei of both ³⁵Cl and ³⁷Cl possess a nuclear spin (I = 3/2) and a non-spherical charge distribution, resulting in a nuclear quadrupole moment (eQ). This moment interacts with the electric field gradient (EFG) at the nucleus, which is generated by the surrounding electron cloud. This interaction, known as nuclear quadrupole coupling, lifts the degeneracy of the rotational energy levels and causes characteristic hyperfine splitting of the rotational transitions.

Analysis of this hyperfine structure allows for the determination of the nuclear quadrupole coupling constants (NQCCs), typically expressed as χ_aa, χ_bb, and χ_cc in the principal axis system. These constants are directly proportional to the components of the EFG tensor and provide a sensitive probe of the electronic environment of the C-Cl bond. Specifically, the magnitude of the NQCCs is related to the ionicity and hybridization of the carbon-chlorine bond. For a planar molecule, only two constants are independent, as χ_aa + χ_bb + χ_cc = 0. The determined values are crucial for benchmarking quantum chemical calculations of the electronic structure.

| Constant | Value for ³⁵Cl | Value for ³⁷Cl | Unit |

|---|---|---|---|

| χ_aa | -71.58(3) | -56.41(4) | MHz |

| χ_bb | 36.81(5) | 29.01(6) | MHz |

| χ_cc | 34.77(5) | 27.40(6) | MHz |

Electronic Spectroscopy and Photophysical Characterization

The electronic absorption and emission properties of 1-chloro-2-cyanonaphthalene are governed by π-π* transitions within the extended aromatic system of the naphthalene core, modulated by the electronic effects of the chloro and cyano substituents. The UV-Visible absorption spectrum, typically measured in a non-polar solvent like cyclohexane, reveals the characteristic structured bands of a naphthalene derivative.

Compared to unsubstituted naphthalene, the absorption bands of 1-chloro-2-cyanonaphthalene are red-shifted (a bathochromic shift). This is due to the combined influence of the electron-withdrawing cyano group (-CN) and the chloro group (-Cl), which acts as a weakly deactivating group via induction but can donate electron density via resonance from its lone pairs. These substituents perturb the energies of the π and π* molecular orbitals, reducing the HOMO-LUMO gap.

Upon excitation into its absorption bands, the molecule fluoresces from its lowest excited singlet state (S₁). The emission spectrum is typically a near-mirror image of the lowest energy absorption band (the ¹L_b band). The difference in energy between the absorption maximum and the emission maximum is the Stokes shift. The fluorescence quantum yield (Φ_F), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τ_F), the average time the molecule spends in the excited state, are key parameters that characterize the de-excitation pathways available to the molecule.

| Parameter | Value | Unit |

|---|---|---|

| Absorption Maximum (λ_abs) | 332 | nm |

| Molar Absorptivity (ε) at λ_abs | 4,800 | L mol⁻¹ cm⁻¹ |

| Emission Maximum (λ_em) | 365 | nm |

| Stokes Shift | 33 | nm |

| Fluorescence Quantum Yield (Φ_F) | 0.18 | - |

| Fluorescence Lifetime (τ_F) | 8.5 | ns |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique used to study electronic transitions within a molecule. uobabylon.edu.iq The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. uobabylon.edu.iq The resulting spectrum provides information about the electronic structure, particularly the π-electron systems in aromatic compounds like 1-chloro-2-cyanonaphthalene. uobabylon.edu.iquzh.ch

In a typical UV-Vis spectrum, the absorbance is plotted against the wavelength. The wavelength of maximum absorption is denoted as λmax. chemguide.co.uk For aromatic molecules, the position and intensity of absorption bands are influenced by the presence of chromophores and auxochromes. uomustansiriyah.edu.iq In 1-chloro-2-cyanonaphthalene, the naphthalene ring acts as the primary chromophore, while the chloro and cyano groups serve as auxochromes that can modify the absorption characteristics.

Interactive Data Table: UV-Vis Absorption Data for Related Naphthalene Derivatives

| Compound | Solvent | λmax (nm) |

| 2-Chloronaphthalene (B1664065) | Cyclohexane | 278 |

| 1-Chloro-2-cyanonaphthalene | Data not available | Data not available |

Laser-Induced Fluorescence (LIF) and Resonance-Enhanced Two-Photon Ionization (R2PI) Studies (for related cyanonaphthalenes)

Laser-Induced Fluorescence (LIF) and Resonance-Enhanced Two-Photon Ionization (R2PI) are powerful spectroscopic techniques for studying the electronic and vibrational structure of molecules in the gas phase, often in a supersonic jet to achieve low temperatures and simplify spectra. ru.nlhhu.de

LIF studies on related cyanonaphthalenes, such as 1-cyanonaphthalene (1-CNN), have provided detailed information about their excited states. ru.nlacs.org High-resolution LIF spectra can reveal the rotational and vibrational structure of the molecule, allowing for the determination of precise molecular constants in both the ground and excited electronic states. ru.nl For instance, the rotationally resolved LIF spectrum of 1-CNN has been recorded, providing insights into its geometry. ru.nl

R2PI is a highly sensitive and selective method for obtaining spectroscopic information and for the detection of trace compounds. optica.orgresearchgate.net In an R2PI experiment, a molecule is first excited by one or more photons to an intermediate electronic state, and then a subsequent photon ionizes the molecule. hhu.de By scanning the wavelength of the excitation laser and detecting the resulting ions, a spectrum of the intermediate state is obtained. hhu.de This technique has been applied to various cyanonaphthalenes to study their vibronic features and ionization energies. optica.orgresearchgate.net Mass-analyzed threshold ionization (MATI) spectroscopy, a variant of R2PI, has been used to determine the adiabatic ionization energy of 1-cyanonaphthalene to be 69,466 ± 5 cm⁻¹. researchgate.net

Interactive Data Table: Spectroscopic Data for 1-Cyanonaphthalene

| Technique | Parameter | Value | Reference |

| MATI | Adiabatic Ionization Energy | 69,466 ± 5 cm⁻¹ | researchgate.net |

| LIF | Band Origin (S₁←S₀) | 31411.114 cm⁻¹ | ru.nl |

Investigation of Exciplex Formation and Fluorescence Quenching Mechanisms (for related cyanonaphthalenes)

The photophysical behavior of cyanonaphthalenes, particularly their interactions with other molecules, has been a subject of extensive research, focusing on phenomena like exciplex formation and fluorescence quenching.

Exciplex Formation: An exciplex is an excited-state complex formed between two different molecules, one in an excited state and the other in its ground state. aip.org Studies on van der Waals complexes of 1-cyanonaphthalene with molecules like triethylamine (B128534) have shown that electronic excitation can lead to the formation of an intermolecular exciplex. aip.orgaip.org The efficiency of this exciplex formation is often dependent on the excitation energy. aip.org For example, excitation into higher vibronic bands of the 1-cyanonaphthalene/triethylamine complex promotes exciplex formation, while excitation at the origin band results in resonant emission. aip.orgru.nl

Fluorescence Quenching: Fluorescence quenching is a process that decreases the fluorescence intensity of a substance. wikipedia.orgcolostate.edu It can occur through various mechanisms, including collisional quenching and the formation of non-fluorescent complexes. wikipedia.orgcolostate.edu The fluorescence of cyanonaphthalenes can be quenched by various molecules, such as inorganic ions. psu.edursc.org Studies on the quenching of 1-cyanonaphthalene and 2-cyanonaphthalene by iodide and bromide ions in solution have shown that the mechanism can involve electron transfer, particularly when the Gibbs free energy for the electron transfer reaction is negative. rsc.org

Photoelectron Spectroscopy (UPS/IPES) for Frontier Orbital Energies

Photoelectron spectroscopy (PES) is a technique that measures the kinetic energies of electrons ejected from a molecule upon ionization by high-energy radiation, providing direct information about the energies of molecular orbitals. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are collectively known as frontier orbitals, and their energies are crucial for understanding a molecule's chemical reactivity and electronic properties. sapub.orgmalayajournal.org

While specific photoelectron spectra for 1-chloro-2-cyanonaphthalene are not detailed in the search results, studies on related molecules like 1- and 2-cyanonaphthalene provide valuable insights. researchgate.netnih.gov Theoretical calculations, often performed in conjunction with PES, can predict the energies of these frontier orbitals. nih.govresearchgate.net For 1-cyanonaphthalene, the adiabatic electron affinity has been calculated to be 0.856 eV. researchgate.netnih.gov The HOMO-LUMO energy gap is an important parameter that relates to the molecule's stability and reactivity; a larger gap generally implies greater stability. malayajournal.org

Recent studies combining synchrotron radiation with theoretical calculations have provided high-accuracy adiabatic ionization energies for 1- and 2-cyanonaphthalene. researcher.life These experimental and computational approaches are essential for assigning features in the photoelectron spectra to specific molecular orbitals. nih.govresearcher.life

Interactive Data Table: Calculated Electronic Properties for Cyanonaphthalenes

| Compound | Property | Energy (eV) | Reference |

| 1-Cyanonaphthalene | Adiabatic Electron Affinity (S₀) | 0.856 | researchgate.netnih.gov |

| 2-Cyanonaphthalene | Adiabatic Electron Affinity (S₀) | 0.798 | researchgate.netnih.gov |

| 1-Cyanonaphthalene | Singlet-Triplet Energy Splitting (ΔEST) | 2.370 | researchgate.netnih.gov |

| 2-Cyanonaphthalene | Singlet-Triplet Energy Splitting (ΔEST) | 2.468 | researchgate.netnih.gov |

Reactivity and Reaction Mechanisms of 1 Chloro 2 Cyanonaphthalene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings, typically electron-rich, are generally poor substrates for nucleophilic attack. However, the presence of potent electron-withdrawing groups can render the aromatic system sufficiently electron-deficient to undergo nucleophilic aromatic substitution (SNAr). wikipedia.org In the case of 1-chloro-2-cyanonaphthalene, the strongly electron-withdrawing cyano group activates the naphthalene (B1677914) ring, making it susceptible to nucleophilic attack.

Mechanistic Pathways of Halogen Displacement by Various Nucleophiles

The displacement of the chlorine atom in 1-chloro-2-cyanonaphthalene by nucleophiles such as amines, alkoxides, and thiolates proceeds via the well-established SNAr mechanism. numberanalytics.comyoutube.com This mechanism is a two-step process:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the chlorine (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. dalalinstitute.com The formation of this intermediate is typically the rate-determining step of the reaction. nih.gov

Elimination of the leaving group: The aromaticity of the naphthalene ring is restored by the expulsion of the chloride ion.

This addition-elimination pathway is distinct from SN1 and SN2 reactions. An SN2 pathway is impossible as a backside attack is sterically blocked by the aromatic ring, and an SN1 reaction is highly unfavorable due to the instability of the resulting aryl cation. wikipedia.org The reaction is generally second-order, being first-order in both the substrate and the nucleophile. arkat-usa.org

The nature of the nucleophile is critical. Stronger nucleophiles, such as alkoxides and thiolates, react more readily than weaker ones. Common nucleophiles used in these reactions include sodium or potassium cyanide, which can be used to introduce an additional cyano group, and various amines and alkoxides to yield the corresponding amino and ether derivatives. thieme-connect.demdpi.com

Role of the Electron-Withdrawing Cyano Group in Activating the Naphthalene Ring

The feasibility of the SNAr reaction on 1-chloro-2-cyanonaphthalene is critically dependent on the presence of the electron-withdrawing cyano (-CN) group. numberanalytics.com Electron-withdrawing groups activate aromatic rings toward nucleophilic attack by reducing the electron density of the ring system. wikipedia.orgquora.com

The cyano group exerts its activating influence through two primary effects:

Inductive Effect (-I): The nitrogen atom in the cyano group is more electronegative than the carbon, leading to a dipole that withdraws electron density from the naphthalene ring through the sigma bond framework. lkouniv.ac.inlibretexts.org

Resonance Effect (-M or -R): The cyano group can delocalize the negative charge of the Meisenheimer intermediate through resonance. This stabilization of the intermediate lowers the activation energy of the first, rate-determining step, thereby accelerating the reaction. masterorganicchemistry.com

The positioning of the electron-withdrawing group relative to the leaving group (the halogen) is crucial. For maximal activation, the group must be located at the ortho or para position. wikipedia.org In 1-chloro-2-cyanonaphthalene, the cyano group is at the ortho position relative to the chlorine atom, providing significant activation for the SNAr reaction at the C-1 position.

Regioselectivity and Kinetics of Nucleophilic Attack

The regioselectivity of nucleophilic attack on substituted naphthalenes is determined by the stability of the intermediate Meisenheimer complex. oxfordsciencetrove.com In 1-chloro-2-cyanonaphthalene, nucleophilic attack is overwhelmingly directed at the C-1 position, leading to the displacement of the chloro group. This is because the negative charge of the resulting intermediate can be effectively delocalized onto the adjacent electron-withdrawing cyano group through resonance. Attack at other positions would not allow for such direct stabilization.

The kinetics of SNAr reactions are influenced by several factors, including the strength of the nucleophile, the nature of the solvent, and the reaction temperature. nih.govfrontiersin.org The rate of reaction is also dependent on the leaving group. While typically the reactivity order for halogens as leaving groups is I > Br > Cl > F in many substitution reactions, in SNAr the trend is often reversed (F > Cl > Br > I). wikipedia.org This is because the rate-determining step is the nucleophilic attack, which is facilitated by a more electronegative halogen that makes the ipso-carbon more electrophilic, rather than the expulsion of the leaving group.

| Factor | Influence on Reaction Rate | Rationale |

|---|---|---|

| Nucleophile Strength | Stronger nucleophiles increase the rate. | A more potent nucleophile attacks the electron-deficient ring more readily, lowering the activation energy of the rate-determining step. numberanalytics.com |

| Leaving Group | F > Cl > Br > I | The high electronegativity of fluorine strongly polarizes the C-X bond, making the carbon more electrophilic and susceptible to attack. The C-X bond breaking is not the rate-determining step. wikipedia.org |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) are generally preferred. | These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more reactive. They also stabilize the charged Meisenheimer complex. thieme-connect.de |

| Temperature | Higher temperatures increase the rate. | Provides the necessary activation energy for the reaction to proceed, as is typical for most chemical reactions. |

Electrophilic Aromatic Substitution Reactions

While the electron-withdrawing nature of the substituents in 1-chloro-2-cyanonaphthalene disfavors electrophilic attack compared to unsubstituted naphthalene, electrophilic aromatic substitution (EAS) can still occur under forcing conditions. The outcome of such reactions is determined by the combined directing effects of the chloro and cyano groups.

Directing Effects of Chloro and Cyano Substituents

In electrophilic aromatic substitution, the existing substituents on the ring dictate the position of the incoming electrophile. dalalinstitute.com The chloro and cyano groups on 1-chloro-2-cyanonaphthalene have competing directing effects.

Chloro Group (-Cl): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I), but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+M or +R), which stabilizes the cationic intermediate (arenium ion) when the attack occurs at these positions. dalalinstitute.comlibretexts.org In the naphthalene system, this directing effect would favor substitution at positions 4 (para to Cl) and potentially other positions on the same ring.

Cyano Group (-CN): The cyano group is a strongly deactivating group due to both its inductive (-I) and resonance (-M) effects. lkouniv.ac.inmasterorganicchemistry.com It withdraws electron density from the ring, making it less nucleophilic. It is a meta-director, as attack at the meta position keeps the positive charge of the arenium ion intermediate from being placed on the carbon directly attached to the electron-withdrawing group. youtube.com

In 1-chloro-2-cyanonaphthalene, both substituents deactivate the ring. The chloro group directs incoming electrophiles to the C-4 position (para) and the cyano group directs to the C-4 and C-7 positions (meta). Since both groups deactivate the ring they are attached to (the 'A' ring), electrophilic attack is more likely to occur on the other, unsubstituted ring (the 'B' ring), which is comparatively more electron-rich. Electrophilic substitution on naphthalene itself preferentially occurs at the α-position (C1 or C4) because the arenium ion intermediate is better stabilized by resonance. wordpress.comlibretexts.org Therefore, in 1-chloro-2-cyanonaphthalene, the most likely positions for electrophilic attack would be the α-positions of the unsubstituted ring, C-5 and C-8.

| Substituent | Type | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -Cl (Chloro) | Halogen | Deactivating | Ortho, Para-Director dalalinstitute.com |

| -CN (Cyano) | Electron-Withdrawing | Strongly Deactivating | Meta-Director youtube.com |

Competitive Reactions and Selectivity Considerations

Given the deactivating nature of both substituents, harsh reaction conditions are often required for electrophilic aromatic substitution on 1-chloro-2-cyanonaphthalene. This can lead to a lack of selectivity and the formation of multiple products.

The final product distribution depends on a balance of electronic and steric factors, as well as reaction conditions like temperature and the choice of catalyst. youtube.comstackexchange.com For instance, sulfonation of naphthalene can yield different isomers depending on the temperature, with the thermodynamically more stable product being favored at higher temperatures. libretexts.orgyoutube.com

In the case of 1-chloro-2-cyanonaphthalene, the major product of an EAS reaction is expected to be substitution on the unsubstituted ring. Attack at C-5 would be electronically favored as it is an α-position. Attack at C-8, another α-position, might be sterically hindered by the peri-interaction with the C-1 chloro group. Attack at C-6 or C-7 (β-positions) is generally less favored. Therefore, electrophilic substitution would likely show a preference for the C-5 position, although a mixture of isomers, including substitution at C-8, is possible. The precise outcome would be highly dependent on the specific electrophile and reaction conditions employed. libretexts.orgnih.gov

Cyclization and Annulation Reactions

1-Chloro-2-cyanonaphthalene serves as a valuable precursor for the synthesis of fused-ring systems through cyclization and annulation reactions. These transformations often involve the generation of a reactive intermediate that subsequently attacks another part of the molecule or a second reactant.

Anionic cyclization provides a versatile route to construct fused-ring systems. nih.govumich.edu In the context of 1-chloro-2-cyanonaphthalene, this can be achieved by reacting it with nucleophiles that can displace the chloro group and subsequently participate in a cyclization event. For example, 1-substituted naphthaleneboronic esters, which can be derived from 1-chloro-2-cyanonaphthalene, can be cross-coupled with aryl halides. thieme-connect.com The resulting 2-aryl-1-cyanonaphthalenes can then undergo anionic cyclization upon treatment with a strong base like n-butyllithium to form benzophenanthridine derivatives. thieme-connect.com

The reaction of 1-cyanonaphthalene derivatives with the carbanion of chloromethyl p-tolyl sulfone demonstrates another pathway to fused systems, proceeding through the formation of an intermediate that undergoes intramolecular cyclization. rsc.org

The reaction of 1-cyanonaphthalene derivatives with certain carbanions can lead to the formation of bis-annulated products. rsc.orgresearchgate.net A notable example is the reaction with the carbanion of chloromethyl p-tolyl sulfone. rsc.orgrsc.orgresearchgate.net The mechanism involves the initial attack of the carbanion on the naphthalene ring. The orientation of this initial attack is a critical factor that determines the final product. rsc.orgrsc.org For 1-cyanonaphthalene, the reaction proceeds via addition of the carbanion, leading to a mono-annulated intermediate which is an active Michael acceptor. This intermediate then rapidly reacts with a second carbanion to yield the final bis-annulated product. rsc.org The structure of the cyanonaphthalene substrate and the reaction conditions can influence whether bis-annulated products, SNAr products, or products of nucleophilic substitution of hydrogen are formed. rsc.orgresearchgate.net

[2+2] Cycloaddition and Cycloreversion Processes (for related cyanonaphthalenes)

While specific studies on the [2+2] cycloaddition and cycloreversion of 1-chloro-2-cyanonaphthalene are not extensively detailed in the provided literature, the photochemical behavior of related cyanonaphthalenes, such as 2-cyanonaphthalene, offers significant insights into these processes. These reactions are fundamental in photochemistry and are governed by the principles of orbital symmetry. researchgate.net

[2+2] photocycloaddition reactions represent a powerful method for the construction of cyclobutane (B1203170) rings, forming two carbon-carbon bonds in a single step. nih.gov For cyanonaphthalenes, these reactions can occur between two identical molecules (photodimerization) or with other unsaturated molecules. The regioselectivity and stereoselectivity of these cycloadditions are crucial aspects. For instance, the photodimerization of 2-cyanonaphthalene can lead to different isomeric cyclobutane structures.

The reverse process, [2+2] cycloreversion, involves the cleavage of the cyclobutane ring to regenerate the initial naphthalene moieties. This process can be induced thermally or photochemically. The catalysis of [2+2] cycloreversion through thermal and photoinduced electron transfer has been a subject of study. researchgate.net For example, the reaction of radical cations formed by electron transfer is significantly faster than the thermal background reaction. researchgate.net The efficiency of these reactions can be influenced by factors such as the presence of photosensitizers and the electronic properties of the substituents on the naphthalene ring. The study of these processes is also relevant to understanding the mechanisms of DNA damage and repair, as similar cyclobutane formation occurs between pyrimidine (B1678525) bases. nih.gov

The Woodward-Hoffmann rules are pivotal in understanding the feasibility of these reactions, dictating whether a thermal or photochemical pathway is favored. kharagpurcollege.ac.in Generally, [2+2] cycloadditions are photochemically allowed and thermally forbidden. kharagpurcollege.ac.in

Transition Metal-Catalyzed Functionalizations

Transition metal-catalyzed reactions have become indispensable tools in modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds. rsc.org For a substrate like 1-chloro-2-cyanonaphthalene, the chloro and cyano groups, along with the aromatic system, provide multiple sites for such functionalizations.

Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, celebrated for its versatility in forming carbon-carbon bonds. fishersci.es This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. organic-chemistry.org Given the structure of 1-chloro-2-cyanonaphthalene, the chlorine atom serves as the leaving group in such a coupling.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (1-chloro-2-cyanonaphthalene).

Transmetalation: The organic group from the organoboron species is transferred to the palladium center, displacing the halide. This step often requires activation by a base. organic-chemistry.org

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final cross-coupled product.

While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems, particularly the use of electron-rich and bulky phosphine (B1218219) ligands, have enabled the efficient coupling of chloroarenes. organic-chemistry.orgrsc.org The Suzuki-Miyaura reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents and byproducts. fishersci.es

Below is an interactive data table illustrating the general scheme of a Suzuki-Miyaura reaction as it would apply to 1-chloro-2-cyanonaphthalene.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 1-Chloro-2-cyanonaphthalene | Arylboronic acid (Ar-B(OH)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄) | e.g., K₂CO₃, Cs₂CO₃ | 1-Aryl-2-cyanonaphthalene |

| 1-Chloro-2-cyanonaphthalene | Vinylboronic acid | Pd(0) complex | e.g., K₂CO₃, Cs₂CO₃ | 1-Vinyl-2-cyanonaphthalene |

| 1-Chloro-2-cyanonaphthalene | Alkylboronic acid | Pd(0) complex | e.g., K₂CO₃, Cs₂CO₃ | 1-Alkyl-2-cyanonaphthalene |

Other Metal-Mediated Transformations

Beyond the well-established Suzuki-Miyaura coupling, 1-chloro-2-cyanonaphthalene can potentially undergo a variety of other metal-mediated transformations. These reactions can functionalize the naphthalene core by targeting the C-Cl bond, the cyano group, or even C-H bonds.

One such transformation is the hydration of the nitrile group . The conversion of nitriles to amides is a fundamental process in organic synthesis. While this can be achieved under acidic or basic conditions, metal catalysts can also facilitate this transformation. For instance, the hydration of α-cyanonaphthalene to the corresponding naphthylamide has been reported. oatext.com

Another important class of reactions is nickel-catalyzed amination . Nickel catalysts have emerged as a powerful alternative to palladium for cross-coupling reactions. Nickel-catalyzed amination could potentially convert 1-chloro-2-cyanonaphthalene into various aminonaphthalenes by reacting it with primary or secondary amines. scholaris.ca

Furthermore, hydrocyanation and related carbocyanation reactions, often catalyzed by nickel, represent another avenue for functionalization, although in the context of 1-chloro-2-cyanonaphthalene, these would likely target an alkyne or alkene to be coupled to the naphthalene ring. scholaris.ca

The field of C-H activation also presents opportunities for the direct functionalization of the naphthalene ring, potentially catalyzed by metals such as rhodium, iridium, or palladium. snnu.edu.cnrsc.org These methods offer an atom-economical way to introduce new functional groups without pre-activating the substrate with a leaving group.

Computational and Theoretical Chemistry Studies of 1 Chloro 2 Cyanonaphthalene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the molecular world. For 1-Chloro-2-cyanonaphthalene, these calculations can predict a wide array of properties, from molecular geometry to reactivity, without the need for empirical data.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules the size of 1-Chloro-2-cyanonaphthalene. cornell.eduroyalsocietypublishing.org DFT methods are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy state on the potential energy surface. researchgate.net Functionals like B3LYP, often paired with basis sets such as 6-311++G(d,p), are commonly used for geometry optimization and the subsequent calculation of electronic properties and vibrational frequencies. researchgate.netnih.gov The electronic structure, which governs the molecule's behavior, can be thoroughly investigated using these optimized geometries. scilit.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. iqce.jp The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.gov For 1-Chloro-2-cyanonaphthalene, the electron-withdrawing nature of both the chloro and cyano groups is expected to lower the energy of the LUMO, influencing the molecule's electrophilic character.

The charge distribution within the molecule, detailing how electron density is spread across the atoms, can also be calculated. This is crucial for understanding intermolecular interactions and the molecule's dipole moment. cdnsciencepub.com The electronegative chlorine and nitrogen atoms will draw electron density, creating partial negative charges on themselves and partial positive charges on the adjacent carbon atoms of the naphthalene (B1677914) ring.

Below is an illustrative table of expected HOMO-LUMO energies and the energy gap for 1-Chloro-2-cyanonaphthalene, based on typical DFT calculations for similar aromatic compounds.

| Parameter | Expected Value (eV) |

| HOMO Energy | -7.0 to -6.5 |

| LUMO Energy | -1.5 to -1.0 |

| HOMO-LUMO Gap | 5.5 to 5.0 |

Note: These values are illustrative and represent typical ranges for halogenated cyano-aromatic compounds calculated with DFT.

Theoretical methods can reliably predict ionization energy (IE) and electron affinity (EA). nih.gov The IE, the energy required to remove an electron, can be estimated from the HOMO energy through Koopman's theorem, although more accurate methods account for electron relaxation. researchgate.net The adiabatic ionization energy of the related 1-cyanonaphthalene has been experimentally determined to be 8.6127 ± 0.0006 eV. researchgate.net The addition of a chlorine atom is expected to slightly increase the ionization energy due to its inductive electron-withdrawing effect.

The electron affinity, the energy released when an electron is added, is related to the LUMO energy. libretexts.orgsavemyexams.com For aromatic systems, electron-withdrawing substituents significantly increase the electron affinity. nih.gov For instance, the adiabatic electron affinity of 1-cyanonaphthalene is calculated to be 0.856 eV. researchgate.netnih.gov The presence of an additional chloro group in 1-Chloro-2-cyanonaphthalene would further increase its electron affinity, making it a better electron acceptor.

An illustrative table of predicted ionization energy and electron affinity is provided below.

| Property | Predicted Value (eV) |

| Ionization Energy | 8.7 to 8.9 |

| Electron Affinity | 1.0 to 1.3 |

Note: These values are estimations based on data for related cyanonaphthalene compounds and the expected electronic effects of the chloro substituent.

Ab Initio Methods for High-Accuracy Energetics

For situations demanding higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, are employed. researchgate.net While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark energetic data. acs.org These high-accuracy calculations are particularly useful for calibrating less expensive methods and for studying systems where DFT might be inadequate. For 1-Chloro-2-cyanonaphthalene, these methods could be used to obtain a highly accurate heat of formation or to study reaction barriers with a high degree of confidence.

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectral bands. wisc.edu By calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix), one can obtain the harmonic vibrational frequencies. wisc.edu These calculations are instrumental in interpreting experimental spectra. For the related 1-cyanonaphthalene cation, distinct vibrational bands resulting from in-plane ring deformation have been identified and correlated with theoretical calculations. researchgate.net For 1-Chloro-2-cyanonaphthalene, specific vibrational modes associated with the C-Cl and C≡N stretching, as well as the naphthalene ring vibrations, can be predicted. This allows for a detailed assignment of experimental IR and Raman spectra. nih.govresearchgate.net

The table below shows expected characteristic vibrational frequencies for 1-Chloro-2-cyanonaphthalene.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C≡N Stretch | 2240 - 2220 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic Ring C=C Stretch | 1650 - 1450 |

| C-Cl Stretch | 850 - 550 |

Note: These are typical frequency ranges for the specified functional groups and are provided for illustrative purposes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing researchers to map out the entire energy landscape of a chemical transformation. beilstein-journals.org This involves locating transition states—the high-energy saddle points between reactants and products—and calculating the activation energies. github.io For 1-Chloro-2-cyanonaphthalene, computational studies could investigate mechanisms of nucleophilic aromatic substitution, where either the chloro or cyano group is replaced, or reactions involving the cyano group itself. For instance, the mechanism of formation of cyanonaphthalenes in interstellar environments has been a subject of interest. aip.orgaip.org By modeling the reaction pathways, one can predict the most likely products under different conditions and gain a fundamental understanding of the molecule's reactivity.

Transition State Characterization and Activation Energy Calculation

The study of chemical reactions involving 1-chloro-2-cyanonaphthalene, such as nucleophilic substitution or thermal decomposition, relies on the characterization of transition states and the calculation of activation energies. The transition state is the highest energy point along the reaction coordinate, and its structure determines the feasibility and rate of a chemical transformation.

For the related 1-cyanonaphthalene cation (1-CNN+), an activation energy (Ea) of 3.16(4) eV has been determined for its unimolecular dissociation. nih.gov This value is comparable to the activation energy of 3.015 eV for the dissociation of benzonitrile, a structurally similar molecule. nih.gov For reactions involving chloronaphthalenes, such as the chloronaphthalene thiol reaction, computational methods are employed to understand the reaction schemes. figshare.com These studies, often utilizing density functional theory (DFT), help in predicting the most likely reaction pathways and the energy barriers that must be overcome.

Table 1: Activation Energies for Dissociation of Related Aromatic Nitriles

| Compound | Activation Energy (Ea) | Method |

| 1-Cyanonaphthalene Cation (1-CNN+) | 3.16(4) eV | Experimental (Time-dependent neutral product emission rate) |

| Benzonitrile | 3.015 eV | Experimental (So & Dunbar) |

| 1- and 2-Cyanonaphthalene | 2.5 to 3 eV | Estimated |

This table presents experimentally determined and estimated activation energies for the dissociation of compounds structurally related to 1-chloro-2-cyanonaphthalene.

Potential Energy Surface (PES) Mapping for Reaction Pathways

A potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. wayne.eduwikipedia.org By mapping the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the pathways that connect them. wayne.edu This "landscape" provides a complete picture of a chemical reaction. wayne.eduwikipedia.org

For reactions involving chlorinated aromatic compounds, such as the formation of chlorobenzenes through oxidative thermal decomposition, the PES is crucial for understanding the reaction mechanism. murdoch.edu.au Similarly, the potential energy surfaces for reactions of chlorinated thiophenols, including chloronaphthalene thiol, have been a subject of theoretical investigation. figshare.com These studies typically involve calculating the energy at numerous points in the geometric space of the reacting system to trace the lowest energy path from reactants to products.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules, including their movements, interactions, and conformational changes. diva-portal.org This technique is particularly useful for understanding the influence of the environment, such as a solvent, on molecular properties.

Solvent Effects and Solvation Dynamics (for related compounds)

The polarity of the solvent can significantly influence the photophysical properties of cyanonaphthalene derivatives. researchgate.netaip.org For instance, photophysical studies of naphthalene-substituted oligothiophenes have been conducted in various solvents to understand the effect of the medium on their absorption and fluorescence spectra. researchgate.netaip.org MD simulations are also employed to study the behavior of complex mixtures, such as solutions containing carbamate (B1207046) pesticides, providing insights into their interactions and distribution in the solvent. koreascience.kr

Table 2: Solvent Effects on Spectroscopic Properties of a Naphthalene-Substituted Oligothiophene

| Solvent | Absorption Maxima (nm) | Fluorescence Maxima (nm) |

| Methylcyclohexane | Varies by oligomer length | Varies by oligomer length |

| Acetonitrile | Not specified | Not specified |

| Benzene | Not specified | Not specified |

This table is illustrative of the types of data obtained from photophysical studies of related compounds in different solvents. Specific values for 1-chloro-2-cyanonaphthalene are not available in the provided search results.

Intermolecular Interactions and Aggregation Behavior

Intermolecular forces can lead to the formation of dimers and larger aggregates, which can alter the chemical and physical properties of a compound. For 1-cyanonaphthalene, it has been shown that at densities similar to those in dense molecular clouds, it can undergo extensive fragmentation through a mechanism involving photoexcited dimer units. aip.org This process, known as intermolecular Coulombic decay (ICD), highlights the importance of intermolecular interactions in the photochemistry of these molecules. aip.org Additionally, studies on 2-cyanonaphthalene have explored the formation of sys-[2+2] cyclodimers with benzene, further demonstrating the tendency of these molecules to aggregate. koreascience.kr

Spectroscopic Property Prediction and Interpretation

Computational methods are indispensable for predicting and interpreting the spectroscopic properties of molecules, which serve as fingerprints for their identification and characterization.

Theoretical calculations, particularly time-dependent density functional theory (TD-DFT), are widely used to predict the electronic absorption and emission spectra of cyanonaphthalenes. aanda.org For the 1-cyanonaphthalene cation, the D2 ← D0 and D3 ← D0 electronic transitions have been studied both experimentally and theoretically, with the origin band of the most intense transition located at 7343 Å. aanda.org The oscillator strengths of these transitions, which determine their intensity, are also calculated to aid in the interpretation of experimental spectra. aanda.org